molecular formula C9H13N3O B3207394 3-Cyclopropyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole CAS No. 1041576-35-5

3-Cyclopropyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole

Cat. No.: B3207394
CAS No.: 1041576-35-5
M. Wt: 179.22
InChI Key: XXKINXALESACRW-UHFFFAOYSA-N
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Description

3-Cyclopropyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a cyclopropyl group at position 3 and a pyrrolidine ring at position 3. The compound’s physicochemical properties include a melting point of 95.49°C (EPI Suite), water solubility ranging from 184.91 mg/L (EPI Suite) to 272.96 mg/L (EPA T.E.S.T.), and a boiling point of 257.21–286.36°C, depending on computational models . Its hydrochloride salt (CAS: 1042690-36-7) is commercially available with ≥95% purity, highlighting its applicability in medicinal chemistry research .

Properties

IUPAC Name

3-cyclopropyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-2-7(10-5-1)9-11-8(12-13-9)6-3-4-6/h6-7,10H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKINXALESACRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC(=NO2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Cyclopropyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of cyclopropylcarbonyl chloride with hydrazine to form a hydrazide intermediate, which then undergoes cyclization with an appropriate nitrile to form the oxadiazole ring. Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and efficiency.

Chemical Reactions Analysis

3-Cyclopropyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

3-Cyclopropyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole has shown promise as a lead compound in the development of new pharmaceuticals.

Potential Therapeutic Uses

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains. Research has focused on its mechanism of action, which may involve disruption of bacterial cell membranes.
  • Anticancer Properties : The compound's structural features suggest potential activity against cancer cell lines. Investigations are ongoing to explore its efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated derivatives of 1,2,4-oxadiazoles for anticancer activity. Compounds similar to this compound were found to inhibit cell proliferation in breast cancer models by targeting specific signaling pathways involved in cell survival .

Biological Research

The compound is also being studied for its interactions with biological systems.

Neuropharmacology

Research indicates that this compound may influence neurotransmitter systems. Its potential as a neuroprotective agent is under investigation, particularly concerning neurodegenerative diseases.

Materials Science

Beyond biological applications, this compound has potential uses in materials science.

Polymer Development

The compound can serve as a building block for synthesizing novel polymers with specific properties such as increased thermal stability and improved mechanical strength.

Case Study: Polymer Synthesis

In a recent study on polymer composites, researchers incorporated oxadiazole derivatives into polymer matrices to enhance their properties for use in electronic applications . The resulting materials exhibited improved conductivity and thermal resistance.

Data Table: Summary of Applications

Application AreaPotential UsesKey Findings
Medicinal ChemistryAntimicrobial and anticancer agentsActive against bacterial strains; inhibits cancer cell proliferation
Biological ResearchNeuropharmacological effectsModulates neurotransmitter systems; potential neuroprotective effects
Materials ScienceBuilding blocks for advanced polymersEnhanced thermal stability and conductivity in composites

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 1,2,4-oxadiazole derivatives below share structural similarities but differ in substituents, leading to variations in properties and bioactivity:

Compound Name Substituents (Position 3 and 5) Key Features References
3-Cyclopropyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole Cyclopropyl (C3), pyrrolidine (C5) High solubility (184–273 mg/L); moderate lipophilicity
3-Cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole Cyclopropyl (C3), pyridine-hydrazine (C5) Polymorphic forms with distinct crystal packing; dipharmacophore design
5-(Pyrimidin-5-yl)-3-phenyl-1,2,4-oxadiazole Phenyl (C3), pyrimidine (C5) High melting point (284–286°C); synthesized via three-component cycloaddition
3-[4-(Trifluoromethyl)phenyl]-5-(3-cyclopropyl-pyrazol-5-yl)-1,2,4-oxadiazole Trifluoromethylphenyl (C3), pyrazole (C5) Enhanced metabolic stability due to trifluoromethyl group
3-Aryl-5-[(2-arylthiazol-4-yl)methyl]-1,2,4-oxadiazole Aryl (C3), thiazole (C5) Thiazole integration improves antitumor activity; mild synthesis conditions

Key Structural Insights :

  • Cyclopropyl vs. Aromatic Substituents : The cyclopropyl group at position 3 enhances steric shielding and metabolic stability compared to phenyl or trifluoromethylphenyl groups, which may improve pharmacokinetic profiles .
  • Pyrrolidine vs.

Biological Activity

3-Cyclopropyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C10H14N4O2C_{10}H_{14}N_{4}O_{2} with a molecular weight of 222.24 g/mol. The compound features a cyclopropyl group and a pyrrolidine moiety attached to the oxadiazole ring, which is crucial for its biological activity.

PropertyValue
Molecular Formula C10H14N4O2
Molecular Weight 222.24 g/mol
IUPAC Name This compound

The biological activity of this compound primarily involves its interaction with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1), a negative regulator of the STING (Stimulator of Interferon Genes) pathway. By inhibiting ENPP1, this compound could enhance STING pathway activity, leading to increased production of interferons and other immune-modulating molecules.

Anticancer Properties

Several studies have evaluated the anticancer potential of 1,2,4-oxadiazole derivatives, including this compound. Research indicates that compounds in this class exhibit significant cytotoxic effects against various cancer cell lines:

  • Cytotoxicity : In vitro assays have shown that this compound has an IC50 value comparable to established chemotherapeutics like doxorubicin and tamoxifen against breast cancer cell lines (MCF-7) and others .
  • Mechanisms : The compound appears to induce apoptosis in cancer cells by increasing p53 expression and activating caspase pathways .
  • Case Study : A study reported that derivatives similar to this compound demonstrated higher cytotoxicity than doxorubicin against MCF-7 cells with IC50 values ranging from 0.12 to 2.78 µM .

Antimicrobial Activity

Emerging evidence suggests that the oxadiazole moiety may also confer antibacterial and antifungal properties:

  • Antibacterial Effects : In vitro tests indicate that certain pyrrolidine derivatives exhibit significant antibacterial activity against a range of pathogenic bacteria .
  • Fungal Inhibition : Compounds structurally related to this compound have shown promise in inhibiting fungal growth in laboratory settings .

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study ReferenceBiological ActivityCell Line/OrganismIC50 Value (µM)
AnticancerMCF-7~15.63
Apoptosis inductionMCF-7Comparable to Tamoxifen
AntibacterialVariousNot specified
AntifungalVariousNot specified

Q & A

Q. What are the optimized synthetic routes for 3-cyclopropyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole, and how can purity/yield be improved?

Methodological Answer:

  • Route 1 (Cyclocondensation): React cyclopropylamine derivatives with pyrrolidine-2-carboxamide precursors in the presence of dehydrating agents (e.g., P₂O₅ or POCl₃) under reflux conditions. Optimize stoichiometry (1:1.2 molar ratio of cyclopropyl to pyrrolidine precursors) to minimize side products .
  • Route 2 (Amidoxime Pathway): Use amidoximes derived from cyclopropane carboxylic acids, reacting with activated pyrrolidine nitriles in DMF at 80–100°C for 6–12 hours. Purify via column chromatography (silica gel, ethyl acetate/hexane 3:7) to achieve >90% purity .
  • Yield Optimization: Employ continuous flow reactors for scale-up, reducing reaction time by 40% and increasing yield to 75–85% compared to batch methods .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

Methodological Answer:

  • Structural Confirmation:
    • ¹H/¹³C NMR: Key signals include cyclopropyl protons (δ 1.2–1.5 ppm, multiplet) and pyrrolidine NH (δ 2.8–3.2 ppm) .
    • LC-MS: Monitor molecular ion peaks ([M+H]⁺ at m/z 248.3) and fragmentation patterns to confirm backbone integrity .
  • Purity Assessment: Use HPLC with a C18 column (acetonitrile/water gradient, 0.1% TFA) to detect impurities <1% .

Q. What preliminary biological screening strategies are recommended for this compound?

Methodological Answer:

  • Antimicrobial Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) bacteria via broth microdilution (MIC range: 2–16 µg/mL) .
  • Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Reported IC₅₀ values for related oxadiazoles: 5–20 µM .
  • Selectivity: Compare cytotoxicity in normal cell lines (e.g., HEK293) to assess therapeutic index .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?

Methodological Answer:

  • Substituent Variation:
    • Replace cyclopropyl with fluorinated aryl groups to improve lipophilicity (e.g., 4-CF₃-phenyl increases logP by 1.2 units) .
    • Modify pyrrolidine with methyl or benzyl groups to enhance receptor binding (e.g., N-methyl-pyrrolidine improves IC₅₀ by 30%) .
  • Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., GSK-3β for Alzheimer’s research). Key residues: Asp200 (hydrogen bonding) and Phe67 (π-π stacking) .

Q. How can computational tools like Multiwfn aid in understanding electronic properties?

Methodological Answer:

  • Electrostatic Potential (ESP): Calculate ESP maps to identify nucleophilic/electrophilic regions. The oxadiazole ring exhibits strong electron-withdrawing effects (ESP minima: −45 kcal/mol) .
  • Bond Order Analysis: Quantify delocalization in the oxadiazole-pyrrolidine system. Bond orders: N–O (1.25), C–N (1.45), indicating partial double-bond character .

Q. How to resolve contradictory bioactivity data (e.g., high in vitro activity but low in vivo efficacy)?

Methodological Answer:

  • Metabolic Stability: Perform microsomal assays (human liver microsomes, 1 mg/mL protein) to assess CYP450-mediated degradation. Half-life <30 minutes suggests need for prodrug design .
  • Solubility Optimization: Use PEG-400/water co-solvents to improve aqueous solubility (from 0.1 mg/mL to 5 mg/mL) for in vivo dosing .

Q. What strategies are effective for scaling up synthesis without compromising stereochemical integrity?

Methodological Answer:

  • Chiral Resolution: Use chiral stationary phases (e.g., Chiralpak AD-H) for enantiomeric separation. Reported enantiomeric excess (ee): >98% for (R)-isomers .
  • Catalytic Asymmetric Synthesis: Employ Cu(I)/bisoxazoline catalysts to directly synthesize enantiopure oxadiazoles (yield: 70%, ee: 95%) .

Q. How to evaluate the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability: Incubate in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via HPLC. Optimal stability at pH 7.4 (degradation <5%) .
  • Thermal Analysis: Use DSC/TGA to determine melting point (mp: 180–185°C) and decomposition temperature (>250°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyclopropyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole
Reactant of Route 2
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3-Cyclopropyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole

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